

# ATTO 425 Azide: An In-Depth Technical Guide to Photostability Characteristics

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## Compound of Interest

Compound Name: ATTO 425 azide

Cat. No.: B12060738

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This technical guide provides a comprehensive overview of the photophysical and photostability characteristics of **ATTO 425 azide**, a fluorescent probe belonging to the coumarin dye family. Renowned for its high fluorescence quantum yield, large Stokes shift, and notable photostability, ATTO 425 is a versatile tool in various bioanalytical applications.<sup>[1][2][3][4]</sup> The azide functional group enables its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation method.<sup>[3]</sup>

## Core Photophysical Properties

ATTO 425 is characterized by its strong absorption and emission in the blue-green region of the visible spectrum.<sup>[2][5]</sup> Its rigid molecular structure contributes to its consistent optical properties across different solvents and temperatures.<sup>[6]</sup> Key quantitative parameters of ATTO 425 are summarized below.

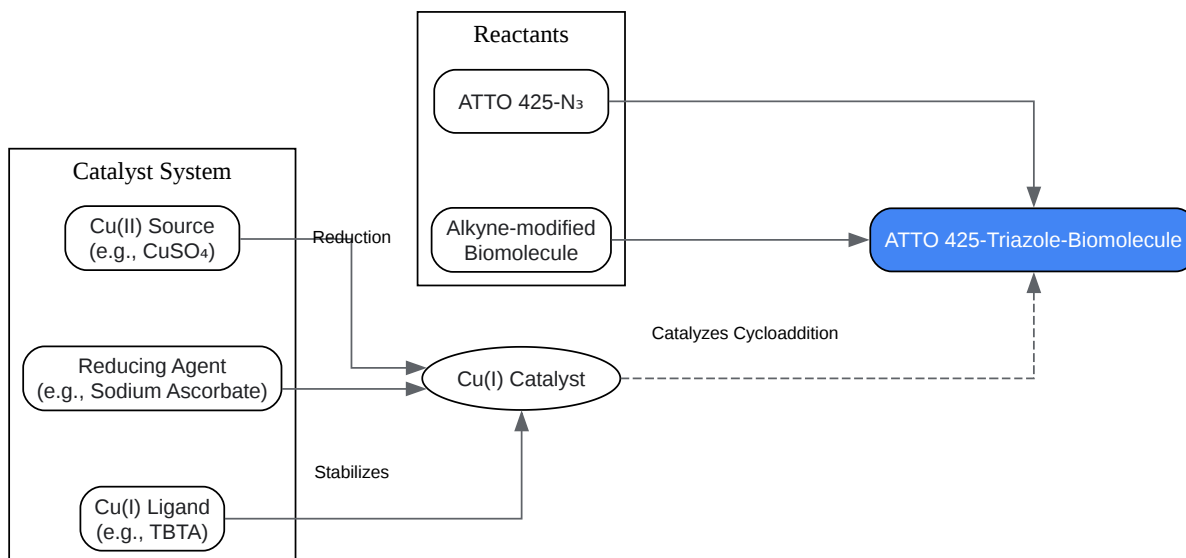
Parameter	Value	Reference
Absorption Maximum ( $\lambda_{\text{abs}}$ )	439 nm	[1][2][5]
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][5]
Emission Maximum ( $\lambda_{\text{fl}}$ )	485 nm	[1][2][5]
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	90%	[1][5]
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	3.6 ns	[1][2][5]
Correction Factor (CF260)	0.19	[1]
Correction Factor (CF280)	0.17	[1]

## Application via Azide-Alkyne Cycloaddition ("Click Chemistry")

**ATTO 425 azide** is designed for conjugation to molecules containing an alkyne group. This is typically achieved through one of two primary "click chemistry" pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

### Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to join the azide group of ATTO 425 with a terminal alkyne on a target molecule, forming a stable triazole linkage.[7][8][9]

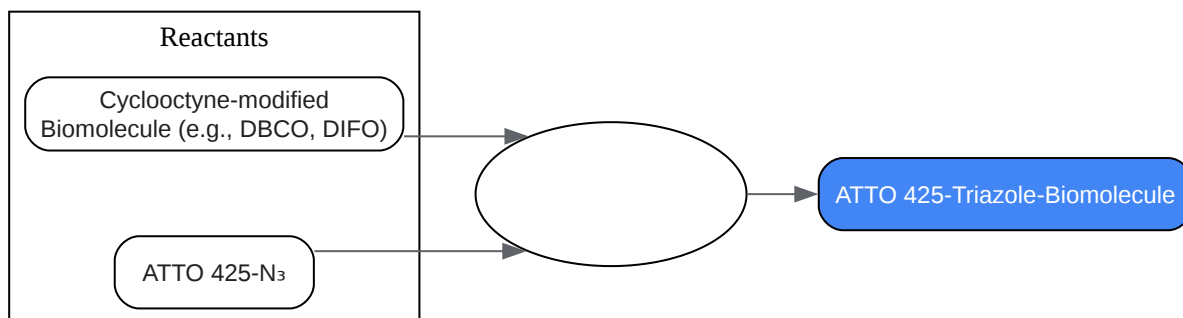


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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells where the cytotoxicity of copper is a concern, SPAAC provides a bioorthogonal alternative.<sup>[1][10]</sup> This method uses a strained cyclooctyne, which reacts spontaneously with the azide without the need for a metal catalyst.<sup>[1][11]</sup>



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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

## Experimental Protocols

### Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is a general guideline for labeling an alkyne-modified biomolecule with **ATTO 425 azide**.

- Preparation of Stock Solutions:
  - Dissolve the alkyne-modified biomolecule (e.g., protein, oligonucleotide) in an appropriate buffer (e.g., phosphate buffer, pH 7.0-7.5).[7]
  - Prepare a 10 mM stock solution of **ATTO 425 azide** in anhydrous DMSO.
  - Prepare a 20 mM stock solution of copper(II) sulfate (CuSO<sub>4</sub>) in water.[8]
  - Prepare a 0.5 M stock solution of a reducing agent, such as sodium ascorbate, in water. This solution must be prepared fresh.[8]
  - (Optional but recommended) Prepare a 10 mM stock solution of a copper(I)-stabilizing ligand (e.g., TBTA) in DMSO.[7]

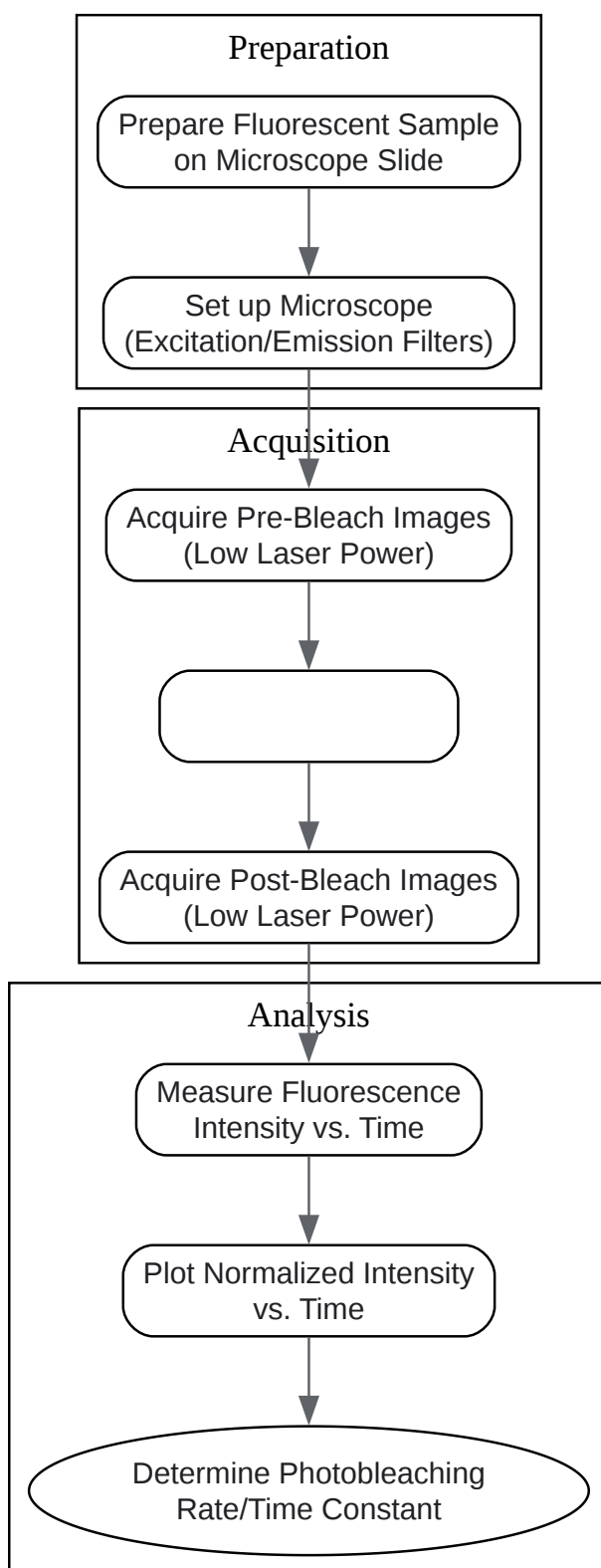
- Labeling Reaction:
  - In a microcentrifuge tube, combine the alkyne-modified biomolecule with the **ATTO 425 azide** stock solution. A 2-4 fold molar excess of the dye is generally recommended.
  - Add the ligand solution to the mixture (if used).
  - Add the copper(II) sulfate solution.<sup>[6]</sup>
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.<sup>[6]</sup> The final concentrations might be, for example, 50  $\mu\text{M}$   $\text{CuSO}_4$ , 250  $\mu\text{M}$  ligand, and 2.5 mM sodium ascorbate.<sup>[6]</sup>
  - Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.
- Purification:
  - Separate the labeled conjugate from unreacted dye and reaction components using size-exclusion chromatography (e.g., Sephadex G-25 column) or another appropriate purification method like dialysis or HPLC.<sup>[5]</sup>

## Protocol 2: Characterizing Photostability via Photobleaching Assay

While ATTO 425 is described as having high photostability, this can be quantified by measuring its photobleaching rate.<sup>[2][3][4][5]</sup> This protocol outlines a general method using a fluorescence microscope.

- Sample Preparation:
  - Prepare a solution of **ATTO 425 azide** or an ATTO 425-labeled biomolecule in a suitable buffer (e.g., PBS).
  - Mount the sample on a microscope slide. For immobilized molecules, a poly-L-lysine coated surface can be used.

- Imaging Setup:
  - Use a fluorescence microscope (confocal or epifluorescence) equipped with an appropriate laser line for excitation (e.g., 445 nm) and emission filters (e.g., 460-510 nm).
  - Use an objective with a high numerical aperture for efficient light collection.
- Photobleaching Experiment (Fluorescence Loss in Photobleaching - FLIP):
  - Define a region of interest (ROI) within the sample.
  - Acquire a series of pre-bleach images (e.g., 5-10 frames) using low laser power to establish the initial fluorescence intensity ( $F_{\text{initial}}$ ).[\[12\]](#)
  - Increase the laser power to a high level and continuously illuminate the ROI for a defined period (e.g., 30-60 seconds).[\[13\]](#)
  - Switch back to low laser power and acquire a series of post-bleach images over time to monitor the fluorescence decay.
  - The fluorescence intensity of the sample will decrease over the course of the high-intensity illumination.
- Data Analysis:
  - Measure the mean fluorescence intensity within the ROI for each time point.
  - Plot the normalized fluorescence intensity ( $F_t / F_{\text{initial}}$ ) against time.
  - The rate of fluorescence decay is an indicator of the dye's photostability under the specific experimental conditions. This data can be fit to an exponential decay curve to determine the photobleaching time constant.



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Workflow for a Photobleaching Measurement Experiment.

## Concluding Remarks

**ATTO 425 azide** stands out as a robust fluorescent label for sensitive detection and imaging applications. Its excellent photophysical properties, combined with the versatility of azide-alkyne click chemistry, make it an invaluable tool for researchers in the life sciences and drug development. While qualitatively known for high photostability, quantitative characterization under specific experimental conditions is recommended to ensure the accuracy of fluorescence-based measurements. The protocols provided herein offer a starting point for the effective use and characterization of this powerful fluorescent probe.

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